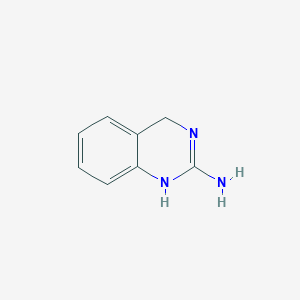

1,4-Dihydroquinazolin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Dihydroquinazolin-2-amine is an organic compound that belongs to the family of Quinazolines. It has a fused bicyclic ring and has a secondary amine group in the structure. The CAS Number of this compound is 75191-78-5 . It has a molecular weight of 147.18 .

Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives has been outlined in various methods . The first quinazoline derivative was synthesized in 1869 by the reaction of cyanogens with anthranilic acid . An efficient one-pot synthesis of various 2,3-dihydroquinazolin-4(1H)-one derivatives was accomplished using Cu(OTf)2-catalyzed multi-component reactions between isatoic anhydride, ketones, and amines .Molecular Structure Analysis

Quinazoline is a heterocyclic compound of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2 (1H)quinazolinones, 4 (3H)quinazolinones, and 2,4 (1H,3H)quinazolinedione .Chemical Reactions Analysis

Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The properties of the pyrimidine ring were affected by the presence of fused benzene ring . The two nitrogen atoms are not equivalent, and the marked polarization of the 3,4-double bond is reflected in the reactions of quinazoline .Scientific Research Applications

Antitumor Activity

1,4-Dihydroquinazolin-2-amine derivatives have shown promise as antitumor agents. Researchers have explored their cytotoxic effects on cancer cells, particularly in inhibiting tumor growth and inducing apoptosis. These compounds may serve as leads for developing novel anticancer drugs .

Antioxidant Properties

The compound’s structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating the antioxidant capacity of 1,4-Dihydroquinazolin-2-amine derivatives could lead to applications in health supplements or functional foods .

Antibacterial and Antifungal Agents

Researchers have examined the antimicrobial properties of these derivatives. Their ability to inhibit bacterial and fungal growth makes them interesting candidates for developing new antibiotics or antifungal drugs. Further studies are needed to optimize their efficacy and safety .

Anticonvulsant Effects

Certain 1,4-Dihydroquinazolin-2-amine derivatives exhibit anticonvulsant activity. These compounds may modulate neuronal excitability and hold potential for treating epilepsy and related disorders. Mechanistic studies are ongoing to understand their precise mode of action .

Antihypertensive Applications

Quinazolinone derivatives, including 1,4-Dihydroquinazolin-2-amine, have been investigated as potential antihypertensive agents. Their effects on blood pressure regulation and vascular function are of interest. Developing compounds with improved selectivity and reduced side effects remains a focus .

5-Hydroxytryptamine (5-HT) Receptor Ligands

The compound’s structural resemblance to serotonin (5-HT) suggests a potential role as a 5-HT receptor ligand. These receptors play essential roles in neurotransmission, mood regulation, and other physiological processes. Investigating the interaction of 1,4-Dihydroquinazolin-2-amine with 5-HT receptors could lead to therapeutic applications .

Safety And Hazards

properties

IUPAC Name |

1,4-dihydroquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRRWNLARRRPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dihydroquinazolin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2648489.png)

![1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2648490.png)

![2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2648491.png)

![2-Isobutylsulfanyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2648501.png)

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648502.png)